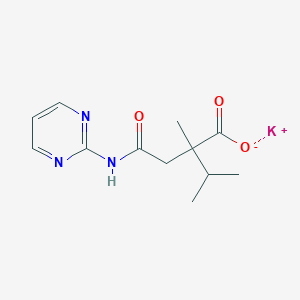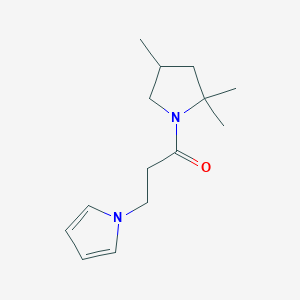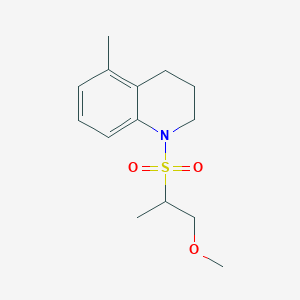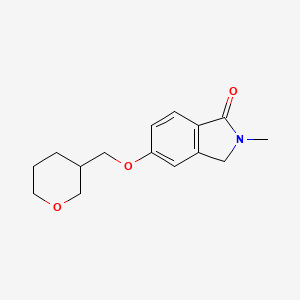![molecular formula C11H10Cl2N2O B7360490 2-[3-(2,5-Dichlorophenyl)pyrazol-1-yl]ethanol](/img/structure/B7360490.png)
2-[3-(2,5-Dichlorophenyl)pyrazol-1-yl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(2,5-Dichlorophenyl)pyrazol-1-yl]ethanol, also known as DPPE, is a chemical compound with a molecular formula of C11H10Cl2N2O. It is a synthetic organic compound that has been widely studied for its potential applications in scientific research. DPPE is a pyrazole derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The exact mechanism of action of 2-[3-(2,5-Dichlorophenyl)pyrazol-1-yl]ethanol is not yet fully understood, but it is thought to act as a positive allosteric modulator of GABA-A receptors. This means that it enhances the activity of GABA-A receptors, leading to increased inhibition of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
2-[3-(2,5-Dichlorophenyl)pyrazol-1-yl]ethanol has been found to have a range of biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant effects. It has also been found to exhibit muscle relaxant properties and to enhance the effects of other GABAergic drugs.
実験室実験の利点と制限
One advantage of using 2-[3-(2,5-Dichlorophenyl)pyrazol-1-yl]ethanol in lab experiments is its high affinity for GABA-A receptors, which makes it a useful tool for investigating the role of these receptors in various neurological disorders. However, one limitation is that its effects may be influenced by factors such as the concentration of other neurotransmitters in the brain, making it difficult to draw definitive conclusions about its effects.
将来の方向性
There are several potential future directions for research on 2-[3-(2,5-Dichlorophenyl)pyrazol-1-yl]ethanol. One area of interest is its potential as a therapeutic agent for neurological disorders such as anxiety and epilepsy. Another area of interest is its potential as a tool for investigating the role of GABA-A receptors in various neurological disorders. Further research is needed to fully understand the mechanism of action of 2-[3-(2,5-Dichlorophenyl)pyrazol-1-yl]ethanol and its potential applications in scientific research.
合成法
2-[3-(2,5-Dichlorophenyl)pyrazol-1-yl]ethanol can be synthesized using a variety of methods, including the reaction of 2,5-dichlorophenylhydrazine with ethyl acetoacetate, followed by reduction with sodium borohydride. Another method involves the reaction of 2,5-dichlorophenylhydrazine with ethyl 2-bromoacetate, followed by reduction with sodium borohydride. These methods have been found to yield high purity 2-[3-(2,5-Dichlorophenyl)pyrazol-1-yl]ethanol with good yields.
科学的研究の応用
2-[3-(2,5-Dichlorophenyl)pyrazol-1-yl]ethanol has been found to have a range of potential applications in scientific research. One area of interest is its potential as a ligand for GABA-A receptors, which are involved in the regulation of neurotransmitter activity in the brain. 2-[3-(2,5-Dichlorophenyl)pyrazol-1-yl]ethanol has been found to exhibit high affinity for GABA-A receptors, making it a promising candidate for further investigation as a potential therapeutic agent for neurological disorders.
特性
IUPAC Name |
2-[3-(2,5-dichlorophenyl)pyrazol-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O/c12-8-1-2-10(13)9(7-8)11-3-4-15(14-11)5-6-16/h1-4,7,16H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBIFWHONMQZTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NN(C=C2)CCO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine](/img/structure/B7360409.png)

![Potassium;2-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B7360420.png)
![1-[3-(pyridin-3-yl)-1H-pyrazol-5-yl]piperazine trihydrochloride](/img/structure/B7360422.png)
![4-ethyl-3-[(2S,4S)-1-(1H-indazol-6-ylmethyl)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazol-5-one](/img/structure/B7360423.png)

![N-ethyl-N-propan-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B7360437.png)

![N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide](/img/structure/B7360448.png)

![[3-[(6,6-Difluoro-2-azaspiro[3.3]heptan-2-yl)methyl]oxetan-3-yl]methanol](/img/structure/B7360469.png)


![3-Ethyl-5-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B7360513.png)